3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Description
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline is a substituted aniline derivative featuring a 3-chloro-4-methylaniline moiety linked via a propyl chain to a 2,5-dimethylphenoxy group. This structure combines aromatic and aliphatic components, with the chloro and methyl substituents influencing electronic properties and steric bulk.
Properties
IUPAC Name |
3-chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-14(3)18(9-12)21-15(4)11-20-16-8-7-13(2)17(19)10-16/h5-10,15,20H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPQAHFGVUHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline typically involves the following steps:
Phenol Derivative Preparation: The starting material, 2,5-dimethylphenol, is first converted into its corresponding phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.
Amination: The chlorinated compound is then subjected to amination to introduce the aniline group.
Alkylation: Finally, the aniline derivative is alkylated to attach the propyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chlorine or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds, depending on the specific conditions and reagents used.
Reduction Products: Amine derivatives, such as this compound hydrochloride.
Substitution Products: Different derivatives based on the substituents introduced during the reaction.
Scientific Research Applications
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs from Piperazine and Aniline Derivatives
- HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride): Structural Differences: Replaces the aniline group with a piperazine ring bearing a 2-methoxyphenyl substituent . The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound.
- HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride): Structural Differences: Features a 2-chloro-6-methylphenoxy group and an ethoxyethyl linker . Implications: The chloro substituent at the 2-position (vs. 3-position in the target compound) may alter steric interactions in binding applications. The ethoxyethyl chain could increase flexibility compared to the propyl linker.
Amino-Alcohol Derivatives ()
- Compound VII (R,S-2N-[(2,5-dimethylphenoxy)propyl]amino-propan-1-ol): Molecular Formula: C₁₄H₂₃NO₂; Molecular Weight: 237.34; Melting Point: 80–81°C . The target compound’s aniline group lacks this polar group, suggesting higher lipophilicity.
- Compound VIII (R,S-2N-[(2,5-dimethylphenoxy)propyl]aminobutan-1-ol): Molecular Formula: C₁₅H₂₅NO₂; Molecular Weight: 251.36; Melting Point: 53–54°C . Comparison: The extended butanol chain increases molecular weight but reduces melting point compared to Compound VII. The target compound’s 4-methylaniline group may confer greater thermal stability due to aromatic stacking.
Halogenated Phenoxy Compounds
- 3-Chloro-N-phenyl-phthalimide () :
- Structural Differences : Contains a phthalimide core with a chloro and phenyl group .
- Implications : The rigid phthalimide structure contrasts with the flexible propyl linker in the target compound. The chloro group’s position (3-chloro in both) may similarly influence electronic effects on aromatic rings.
Physicochemical Property Analysis
A comparative analysis of molecular weights, melting points, and functional groups is summarized below:
Key Observations:
Lipophilicity : The target compound’s chloro and methyl groups likely increase log P compared to hydroxyl-containing analogs (e.g., Compound VII), aligning with trends in halogenated aromatics .
Thermal Stability: Higher melting points in amino-alcohols (e.g., Compound VII at 80–81°C) vs. lower values in bulkier analogs (Compound VIII at 53–54°C) suggest that aromaticity in the target compound may enhance stability.
Electronic Effects : The 3-chloro substituent’s electron-withdrawing nature could reduce electron density on the aniline ring, affecting reactivity in synthesis or biological interactions .
Biological Activity
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline, a chlorinated aromatic compound, has garnered attention in recent research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20ClN
- Molecular Weight : 275.79 g/mol
- IUPAC Name : this compound
This compound features a chloro substituent on the aromatic ring, which may influence its biological reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown effective cytotoxicity against various cancer cell lines. In a study involving newly synthesized derivatives, several compounds demonstrated significant antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
The proposed mechanism of action for compounds like this compound includes:
- DNA Binding : Like many chlorinated aromatic compounds, it is hypothesized that this compound may bind to DNA, potentially inhibiting DNA-dependent enzymes and disrupting cellular proliferation.
- Cytotoxicity : The presence of the chloro group may enhance the compound's ability to induce oxidative stress within cells, leading to apoptosis.
Comparative Efficacy Table
The following table summarizes the IC50 values of various compounds with structural similarities in different cancer cell lines:
| Compound | A549 (μM) | HCC827 (μM) | NCI-H358 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound B | 2.12 ± 0.21 | 5.13 ± 0.97 | 1.73 ± 0.01 |
| Compound C | TBD | TBD | TBD |
Note: TBD indicates that specific data for the compound is yet to be determined.
Study on Antitumor Activity
In a comparative study examining the biological activity of various chlorinated derivatives, it was found that compounds with similar structures exhibited notable cytotoxic effects on lung cancer cells . The study utilized both 2D and 3D cell culture models to assess the efficacy of these compounds.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of any new compound. Preliminary assessments indicate that while some derivatives show promising antitumor activity, they also exhibit cytotoxic effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to minimize toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
